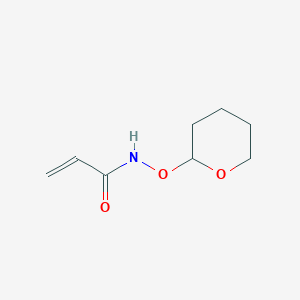
3-Bromo-6-chloro-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-9H-carbazole: is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. The presence of bromine and chlorine atoms in the 3rd and 6th positions, respectively, enhances its reactivity and potential for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of 3-Bromo-6-chloro-9H-carbazole typically involves the bromination and chlorination of carbazole.
Industrial Production Methods: Industrial production often employs similar bromination and chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-6-chloro-9H-carbazole can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding carbazole derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in an aqueous medium.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Oxidized carbazole derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Biochemical Research: Used as a biochemical reagent in various assays and studies.
Industry:
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: Incorporated into polymers to enhance their thermal and photochemical stability.
Mecanismo De Acción
Molecular Targets and Pathways:
Biological Activity: The compound can interact with various biological targets, including enzymes and receptors, due to its aromatic structure and halogen substituents.
Pathways: It may influence cellular pathways by modulating enzyme activity or receptor binding, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
3-Bromo-9H-carbazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloro-9H-carbazole:
3,6-Dibromo-9H-carbazole: Contains two bromine atoms, increasing its reactivity but potentially limiting its selectivity in reactions.
Uniqueness:
Reactivity: The presence of both bromine and chlorine atoms in 3-Bromo-6-chloro-9H-carbazole provides a unique combination of reactivity and selectivity, making it a versatile intermediate in organic synthesis.
Applications: Its dual halogenation allows for diverse applications in material science, pharmaceuticals, and industrial chemistry.
Propiedades
IUPAC Name |
3-bromo-6-chloro-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTFGDMVQLLYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8238484.png)

![7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine](/img/structure/B8238495.png)


![2-[4-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B8238504.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8238509.png)


